molecular formula C9H19NO2 B1295654 N-Hydroxynonanamide CAS No. 20190-95-8

N-Hydroxynonanamide

Cat. No.: B1295654
CAS No.: 20190-95-8
M. Wt: 173.25 g/mol
InChI Key: JLXAQYGJCVUJLE-UHFFFAOYSA-N
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Description

N-Hydroxynonanamide is a hydroxamic acid derivative characterized by a nine-carbon aliphatic chain (nonanamide) linked to a hydroxylamine group. Structurally, it belongs to the class of N-hydroxyamides, which are known for their metal-chelating properties and applications in medicinal chemistry, particularly as histone deacetylase (HDAC) inhibitors or degraders .

The synthesis of this compound derivatives, such as compound 15c (9-(3-(2-(2,6-Dioxopiperidin-3-yl)-1-oxoisoindolin-4-yl)ureido)-N-hydroxynonanamide), involves multi-step reactions, including ureido linkages and isoindolinone ring formation. Analytical characterization via $ ^1 \text{H} $ NMR, $ ^{13} \text{C} \text{NMR} $, and HRMS confirms structural integrity, with molecular weights matching theoretical values (e.g., HRMS m/z: 542.2653 [M+H]$^+$) . These compounds are typically synthesized under anhydrous conditions using reagents like DMF and K$2$CO$3$, followed by chromatographic purification .

This compound’s hydroxamic acid moiety enables coordination to metal ions, a feature exploited in drug design for targeting metalloenzymes.

Properties

IUPAC Name

N-hydroxynonanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO2/c1-2-3-4-5-6-7-8-9(11)10-12/h12H,2-8H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXAQYGJCVUJLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC(=O)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00942259
Record name N-Hydroxynonanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20190-95-8
Record name N-Hydroxynonanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=20190-95-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nonanamide, N-hydroxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020190958
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Hydroxynonanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00942259
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Hydroxynonanamide can be synthesized through several methods. One common approach involves the reaction of nonanoic acid with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of this compound as the primary product.

Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled conditions to ensure high yield and purity. The reaction mixture is often subjected to purification steps, such as recrystallization or distillation, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: N-Hydroxynonanamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: Reduction reactions can convert it into amines or hydroxylamines.

    Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Production of primary amines or hydroxylamines.

    Substitution: Generation of substituted amides or esters.

Scientific Research Applications

N-Hydroxynonanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent for metal ions and as a reagent in organic synthesis.

    Biology: It has been studied for its potential as an inhibitor of metalloproteinases, which are enzymes involved in various biological processes.

    Medicine: Research has explored its use in cancer therapy due to its ability to inhibit certain enzymes involved in tumor growth.

    Industry: It is employed in the mining industry as a flotation agent for the separation of minerals.

Mechanism of Action

The mechanism of action of N-hydroxynonanamide involves its ability to chelate metal ions, forming stable complexes. This property is particularly useful in inhibiting metalloproteinases, which require metal ions for their activity. By binding to these metal ions, this compound effectively inhibits the enzymatic activity, leading to various biological effects.

Comparison with Similar Compounds

Table 1: Key Properties of N-Hydroxynonanamide and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications/Activities
This compound C${16}$H${28}$N$4$O$5$ 542.27 Hydroxamic acid, ureido linker HDAC degradation, anticancer
N-Hydroxyoctanamide C$8$H${17}$NO$_2$ 159.23 Hydroxamic acid Research reagent, safety data available
N-(4-Hydroxyphenyl)nonanamide C${15}$H${23}$NO$_2$ 249.35 Phenolic hydroxyl, amide Antioxidant potential (inferred)
N-Hydroxysuccinimide (NHS) C$4$H$5$NO$_3$ 115.09 Cyclic hydroxamic acid Bioconjugation, active ester formation

Chain Length and Physicochemical Properties

  • Safety protocols for N-Hydroxyoctanamide emphasize respiratory and dermal protection due to irritancy risks .
  • This compound (C9): The longer chain enhances membrane permeability but may reduce solubility in polar solvents.

Biological Activity

N-Hydroxynonanamide (NHNA) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article reviews the current understanding of NHNA's biological activity, including its mechanisms of action, applications in research and medicine, and relevant case studies.

This compound is classified as a hydroxamic acid, characterized by the presence of a hydroxylamine functional group. Its molecular formula is C9_9H19_{19}NO2_2, and it has been noted for its ability to chelate metal ions, which is crucial for its biological activity.

The primary mechanism through which NHNA exerts its biological effects is via the inhibition of metalloproteinases (MMPs). MMPs are a group of enzymes that require metal ions for their activity and play significant roles in various physiological processes, including tissue remodeling and inflammation. By chelating metal ions, NHNA effectively inhibits these enzymes, leading to various downstream effects in cellular processes.

Table 1: Summary of Biological Activities of this compound

Activity TypeDescriptionReference
Metalloproteinase Inhibition Inhibits MMPs, affecting tissue remodeling and inflammation
Cancer Therapy Potential Investigated for anti-tumor activity by inhibiting enzymes involved in tumor growth
Enzyme Inhibition Acts as an inhibitor for HDACs (Histone Deacetylases), impacting gene expression

Research Findings

Recent studies have highlighted the dual inhibition properties of NHNA derivatives. For instance, a study synthesized various N-hydroxyalkanamide derivatives that showed potent inhibition against BRAF and HDAC enzymes, which are critical in cancer cell proliferation. Compound 14b from this series demonstrated significant anti-proliferative effects on HT-29 cells with a BRAF V600E mutation, showcasing the therapeutic potential of NHNA derivatives in oncology .

Comparative Analysis with Similar Compounds

To understand the unique properties of NHNA better, it is useful to compare it with other hydroxamic acids:

CompoundStructure CharacteristicsBiological Activity
N-Hydroxyacetamide Shorter carbon chainSimilar enzyme inhibition
N-Hydroxybenzamide Contains an aromatic ringDifferent chemical properties
N-Hydroxycaprylamide Eight-carbon chainSimilar but less potent

NHNA's unique nine-carbon chain length contributes to its distinct physical and chemical properties compared to these related compounds, enhancing its potential as a therapeutic agent.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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